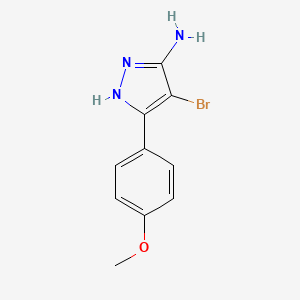![molecular formula C10H10BrNO3S B12045751 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline CAS No. 147566-96-9](/img/structure/B12045751.png)
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline is a unique chemical compound with the molecular formula C10H10BrNO3S It is characterized by the presence of a brominated thiophene ring attached to a proline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline typically involves the bromination of a thiophene derivative followed by a series of reactions to introduce the proline moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for proline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, leading to various biological effects. The proline moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Bromo-3-thiophenemethanol: Similar in structure but lacks the proline moiety.
5-Bromo-2-thiophenecarboxylic acid: Contains a brominated thiophene ring but has a carboxylic acid group instead of a proline derivative.
Uniqueness: 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline is unique due to the combination of a brominated thiophene ring and a proline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
147566-96-9 |
|---|---|
Fórmula molecular |
C10H10BrNO3S |
Peso molecular |
304.16 g/mol |
Nombre IUPAC |
1-[(2-bromothiophen-3-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3S/c11-9-6(3-4-16-9)5-12-7(10(14)15)1-2-8(12)13/h3-4,7H,1-2,5H2,(H,14,15) |
Clave InChI |
LUTAUIUJHFZIPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)CC2=C(SC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


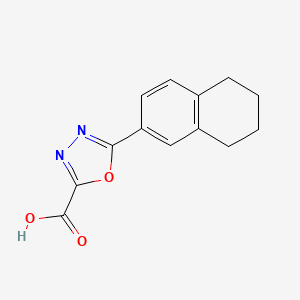
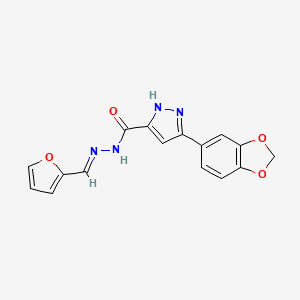
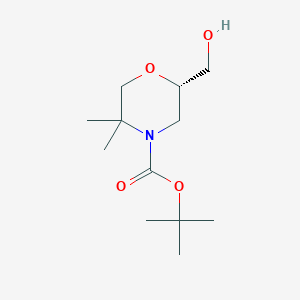
![[(3S,3aR,4R,8aR)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B12045704.png)
![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)



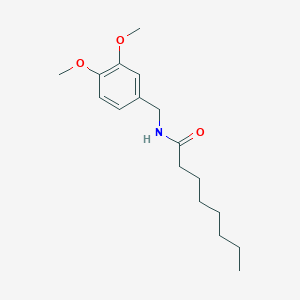
![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)



